Flusulfamide

Description

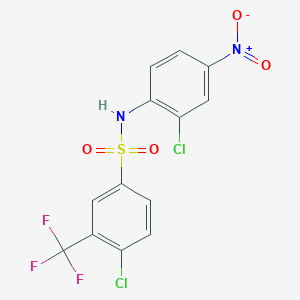

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVDAZSPJWCIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057929 | |

| Record name | Flusulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106917-52-6 | |

| Record name | Flusulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106917-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flusulfamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flusulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flusulfamide's Mechanism of Action Against Plasmodiophora brassicae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which flusulfamide exerts its inhibitory effects on Plasmodiophora brassicae, the causal agent of clubroot disease in cruciferous crops. The information presented herein is curated from scientific literature to support research and development efforts in crop protection.

Core Mechanism: Inhibition of Resting Spore Germination

This compound's primary mode of action is the inhibition of the germination of Plasmodiophora brassicae resting spores.[1][2][3][4] This targeted action prevents the initiation of the clubroot disease cycle. The fungicide is adsorbed onto the cell walls of the resting spores, a critical step for its inhibitory function.[1][2][5] It is important to note that this compound is ineffective against P. brassicae once the pathogen has successfully infected and established itself within the cortical cells of the host plant's roots.[1][2][5]

Cellular and Molecular Impact

Recent studies have elucidated the effects of this compound at the cellular and molecular levels, revealing a multi-faceted impact on the resting spores.

2.1. Suppression of Primary Zoosporogenesis:

Transmission electron microscopy (TEM) has shown that this compound suppresses the early stages of primary zoosporogenesis, the process by which a resting spore develops into a zoospore.[4][6] This inhibition prevents the release of motile zoospores that are responsible for the initial root hair infection.

2.2. Alteration of Gene Expression:

This compound significantly alters the gene expression profile of resting spores during the germination process.[4][6] Reverse transcription PCR (RT-PCR) analyses have demonstrated that this compound downregulates a majority of genes that are typically expressed during germination. In one study, 80% (16 out of 20) of the genes expressed during germination were downregulated by this compound treatment.[4]

2.3. Aberrant Protein Accumulation:

A key molecular effect of this compound is the induction of unusual accumulation of the protein PbCYP3, an immunophilin with peptidyl-prolyl-isomerase activity.[4][6] This rapid accumulation following this compound treatment suggests that the fungicide may disrupt proper protein folding, leading to the production of non-functional proteins that are essential for the completion of zoosporogenesis and subsequent germination.[4][6]

Quantitative Data on Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound against P. brassicae.

Table 1: Reduction of Resting Spore Density in Field Soil

| This compound Formulation | Reduction in Resting Spore Density | Reference |

| Granule (GR) | 64.2% | [5] |

| Dust Powder (DP) | 63.7% | [5] |

Table 2: Control Value in Field Trials

| This compound Formulation | Control Value | Reference |

| Granule (GR) | 84.6% | [5] |

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the mechanism of action of this compound.

4.1. Resting Spore Germination Inhibition Assay:

-

Objective: To assess the direct effect of this compound on the germination of P. brassicae resting spores.

-

Methodology:

-

Resting spores of P. brassicae are harvested and purified from infected host roots.

-

The purified resting spores are treated with a solution of this compound at a specified concentration (e.g., in phosphate (B84403) buffer).

-

Untreated resting spores are used as a control.

-

The treated and untreated spores are then placed in root exudates collected from a susceptible host plant (e.g., Chinese cabbage) to stimulate germination.

-

The germination frequency is observed and quantified over a period of time using light microscopy.[1][2]

-

4.2. Assessment of Spore Viability:

-

Objective: To determine if this compound is fungicidal or fungistatic.

-

Methodology:

-

Resting spores are treated with this compound as described in the germination inhibition assay.

-

The treated spores are then stained with Evan's blue, a dye that is excluded by viable cells.

-

The percentage of stained (non-viable) and unstained (viable) spores is determined under a microscope. Studies have shown that this compound-treated resting spores remain viable, indicating a fungistatic mode of action.[1][2][5]

-

4.3. Detection of this compound Adsorption:

-

Objective: To confirm the physical association of this compound with the resting spores.

-

Methodology:

-

Resting spores are incubated with a this compound solution for a defined period (e.g., 30 minutes).

-

The spores are then washed to remove any unbound this compound.

-

The presence of this compound on the resting spores is detected and quantified using high-performance liquid chromatography (HPLC).[1][2][5]

-

4.4. Morphological Analysis using Transmission Electron Microscopy (TEM):

-

Objective: To visualize the ultrastructural changes in resting spores treated with this compound.

-

Methodology:

-

P. brassicae resting spores are treated with this compound.

-

Samples are collected at different time points and fixed, dehydrated, embedded, and sectioned for TEM analysis.

-

The ultrastructure of treated and untreated spores is observed to identify any morphological abnormalities, particularly in the process of primary zoosporogenesis.[4][6]

-

4.5. Gene Expression Analysis using RT-PCR and RT-qPCR:

-

Objective: To investigate the effect of this compound on the expression of genes involved in resting spore germination.

-

Methodology:

-

Resting spores are treated with various concentrations of this compound (e.g., 0.5, 1, and 2 ppm).

-

Total RNA is extracted from the treated and untreated spores at different time points.

-

Reverse transcription is performed to synthesize cDNA.

-

The expression levels of target genes are then analyzed using either semi-quantitative RT-PCR or quantitative real-time PCR (RT-qPCR).[4][6]

-

4.6. Protein Accumulation Analysis via Immunoblotting:

-

Objective: To detect and quantify the accumulation of specific proteins, such as PbCYP3, in response to this compound treatment.

-

Methodology:

-

Proteins are extracted from this compound-treated and untreated resting spores.

-

The total protein concentration is determined.

-

The protein extracts are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-PbCYP3).

-

A secondary antibody conjugated to a detectable enzyme is used for visualization and quantification.[4][6]

-

Signaling Pathways and Experimental Workflows

5.1. Proposed Mechanism of Action Pathway

Caption: Proposed mechanism of this compound action on P. brassicae resting spores.

5.2. Experimental Workflow for Investigating this compound's Effect

Caption: Workflow for analyzing this compound's molecular and cellular effects.

References

- 1. Biological Mode of Action of the Fungicide, this compound, Against Plasmodiophora brassicae (clubroot) | Semantic Scholar [semanticscholar.org]

- 2. ovid.com [ovid.com]

- 3. Frontiers | Comprehensive review of Plasmodiophora brassicae: pathogenesis, pathotype diversity, and integrated control methods [frontiersin.org]

- 4. Effects of this compound on spore germination of Plasmodiophora brassicae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound on spore germination of Plasmodiophora brassicae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Flusulfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfamide is a benzenesulfonanilide fungicide specifically developed for the control of soil-borne diseases caused by myxomycete fungi, most notably clubroot disease in brassica crops caused by Plasmodiophora brassicae. Its mode of action is distinct, targeting the germination of resting spores, a critical stage in the pathogen's life cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for professionals in agrochemical research and development. The document details its proposed mechanism of action, summarizes key quantitative data, and outlines relevant experimental methodologies.

Chemical Identity and Structure

This compound is chemically identified as 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide. It is a synthetic compound belonging to the sulfonamide class of chemicals.[1] The structural integrity of this compound, characterized by its trifluoromethyl and dichloro-substituted phenyl rings linked by a sulfonamide bridge, is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide[1] |

| CAS Number | 106917-52-6[1] |

| Molecular Formula | C₁₃H₇Cl₂F₃N₂O₄S[1] |

| Molecular Weight | 415.17 g/mol [2] |

| SMILES String | C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F[1] |

| InChI Key | GNVDAZSPJWCIQZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound influence its environmental fate, bioavailability, and formulation requirements. It is characterized by low aqueous solubility and low volatility. A summary of its key properties is presented below. It is important to note that many publicly available data points are computationally predicted, and experimentally verified values should be prioritized where available.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Physical State | Pale yellow crystals | AERU Database[3] |

| Melting Point | 168 - 173 °C | Commercial supplier data |

| Boiling Point | 498.2 ± 55.0 °C | Predicted |

| Water Solubility | 2.9 mg/L (at 20°C, pH 7) | AERU Database[3] |

| Solubility in Organic Solvents | Hexane: 60 mg/L (at 20°C) | AERU Database[3] |

| Octanol-Water Partition Coefficient (log P) | 4.4 | AERU Database, XLogP3 (Predicted)[1] |

| Vapor Pressure | 1.3 x 10⁻⁶ Pa (at 20°C) | AERU Database |

| pKa | 4.74 ± 0.10 | Predicted |

Biological Activity and Mechanism of Action

This compound's primary application is as a soil-applied fungicide targeting pathogens in the order Plasmodiophorales, such as Plasmodiophora brassicae (clubroot) and Polymyxa betae.[1][4] It is not typically used against other fungal pathogens, although some in-vitro activity has been noted.[4]

The mode of action of this compound is fungistatic, specifically inhibiting the germination of resting spores, rather than being directly lethal to them.[3] This targeted action prevents the initial infection of host plant root hairs. The mechanism, while still under investigation, is believed to involve the following key processes:

-

Adsorption: this compound is rapidly adsorbed onto the surface of the pathogen's resting spores.[3] This physical interaction is the initiating step of its biological activity.

-

Inhibition of Zoosporogenesis: The compound specifically suppresses primary zoosporogenesis, the process within the spore that leads to the formation and release of the initial infective zoospores. Transmission electron microscopy has shown that this compound treatment disrupts these early developmental phases inside the spore.

-

Protein Folding Disruption: Recent studies have revealed a more detailed molecular mechanism. This compound treatment leads to the significant upregulation and accumulation of a specific immunophilin protein, PbCyp3 (a peptidyl-prolyl-isomerase). This suggests that this compound may cause aberrant folding of proteins that are essential for the germination process, ultimately halting it.

-

Gene Expression Downregulation: In addition to its effect on PbCyp3, this compound has been shown to downregulate the expression of a majority of genes that are normally activated during the germination and differentiation of the resting spores.

This multi-faceted inhibition of the germination process is the basis for this compound's efficacy in controlling clubroot disease.

Experimental Protocols

This section outlines the general methodologies employed in the study of this compound's properties and biological activity, based on published research.

Synthesis and Purification

A general commercial synthesis involves a multi-step process optimized for soil-applied formulations.[3] The core reaction is the condensation of a sulfonamide precursor with a heterocyclic compound.

-

Precursor Synthesis: A sulfonamide precursor is typically derived from chlorinated or fluorinated aromatic amines. For this compound, this would involve the synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

-

Condensation Reaction: The precursor is then reacted with 2-chloro-4-nitroaniline (B86195) in the presence of a base in an organic solvent under controlled temperature conditions to form the final this compound molecule via a sulfonamide linkage.[1]

-

Purification: The crude product is purified, typically through recrystallization from a suitable solvent system, to achieve the desired purity for formulation or use as an analytical standard.

Analytical Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound.

-

Principle: A solution containing this compound is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. This compound separates from other components based on its affinity for the stationary phase and is detected as it exits the column.

-

Reported Use: HPLC has been used to confirm the adsorption of this compound onto P. brassicae resting spores.[3]

-

General Parameters (Illustrative):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detector: UV detector, monitoring at a wavelength appropriate for the chromophores in the this compound molecule.

-

Quantification: Based on the peak area relative to a calibration curve prepared with an analytical standard.

-

Fungicidal Activity Assay: Spore Germination Inhibition

This bioassay is crucial for determining the efficacy of this compound against P. brassicae.

-

Preparation of Resting Spores: Mature resting spores are extracted and purified from clubroot galls of infected host plants (e.g., Chinese cabbage).

-

Spore Treatment: A suspension of purified resting spores is incubated with various concentrations of this compound (e.g., 0.5, 1.0, 2.0 ppm) for a defined period (e.g., 24 hours). A control group is incubated without the fungicide.

-

Germination Induction: Spores are washed to remove excess fungicide and then incubated in a germination stimulant, typically host root exudates collected from hydroponically grown cabbage seedlings.

-

Assessment: After an incubation period (e.g., 24-72 hours), the percentage of germinated spores is determined by microscopic examination. Germination is identified by the emergence of a primary zoospore.

-

Viability Control: To ensure the compound is fungistatic and not fungicidal, a viability stain such as Evan's blue can be used. Viable spores exclude the dye, while non-viable spores are stained blue.[3]

Quantitative Biological Data

Quantitative data on this compound's efficacy primarily comes from in-vitro mechanistic studies and field trials rather than standardized Minimum Inhibitory Concentration (MIC) or EC₅₀ values.

Table 3: Summary of Biological Activity Data for this compound

| Parameter | Organism | Value/Observation | Context | Source |

| In-vitro Concentration | P. brassicae | 0.5 - 2.0 ppm | Effective concentrations for inhibiting spore germination and inducing molecular changes in laboratory assays. | Sasaki et al., 2024 |

| Soil Application Rate | P. brassicae | 0.9 µg a.i. / g dry soil | Application rate used in experiments showing ineffectiveness against established infections. | Tanaka et al., 1999[3] |

| Field Efficacy | P. brassicae | 84.6% control value | Efficacy of a granular (GR) formulation on Chinese cabbage clubroot in a field trial. | Kim et al., 2005 |

| Spore Density Reduction | P. brassicae | 64.2% reduction | Reduction of resting spore density in field soil after treatment with a granular (GR) formulation. | Kim et al., 2005 |

Safety and Regulatory Status

-

Hazard Classification: this compound is classified as toxic if swallowed and very toxic to aquatic life.[1]

-

Regulatory Status: It is registered for use in Japan for clubroot control.[3] It is not currently an approved active substance in the European Union under Regulation (EC) No 1107/2009.[1]

Conclusion

This compound is a specialized fungicide with a unique mode of action centered on the inhibition of resting spore germination in Plasmodiophora brassicae. Its chemical structure gives rise to physicochemical properties, such as low water solubility, that are well-suited for a soil-applied agent. The proposed mechanism, involving adsorption to the spore and disruption of protein folding and gene expression, offers a promising area for further research into novel antifungal targets. While detailed experimental data on some physical properties and standardized biological potency metrics are limited in public literature, the available information provides a strong foundation for its application and for future research and development in the field of soil-borne disease management.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Derivation of Flusulfamide Compounds

This technical guide provides a comprehensive overview of the synthesis and derivation of this compound, a key sulfonamide fungicide. It includes detailed experimental protocols, data on structure-activity relationships, and visualizations of synthetic pathways.

Introduction to this compound

This compound, chemically known as 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide, is a prominent member of the sulfonamide class of compounds.[1] It is primarily utilized as a fungicide in agricultural applications, demonstrating notable efficacy against soil-borne pathogens such as Plasmodiophora brassicae, the causative agent of clubroot disease in brassica crops, and Polymyxa betae in sugar beets.[1] While its precise mode of action is not fully elucidated, its targeted activity makes it a valuable tool in crop protection.

Core Synthesis of this compound

The commercial production of this compound is achieved through a multi-step synthesis that primarily involves the formation of a sulfonamide linkage between two key aromatic intermediates.[2] The core reaction is a condensation between a substituted benzenesulfonyl chloride and a substituted aniline.

The overall synthesis reaction is as follows:

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride + 2-chloro-4-nitroaniline (B86195) → 4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide (this compound)

General Synthetic Workflow

The synthesis of this compound can be visualized as a convergent process where two key intermediates are prepared separately and then coupled in the final step.

Caption: General synthetic workflow for this compound.

Synthesis of Key Intermediates

Synthesis of 2-chloro-4-nitroaniline

A common route to 2-chloro-4-nitroaniline involves the nitration of 2,4-dichlorophenol followed by amination.

Experimental Protocol: Synthesis of 2,4-dichloro-5-nitrophenol [3][4]

-

Sulfonation: Place 625 kg of 2,4-dichlorophenol into a 3000L sulfonation and nitration kettle. Slowly add 415 kg of concentrated sulfuric acid while stirring. Maintain the temperature at 80°C for 2 hours.

-

Dissolution and Cooling: After the reaction, add 400L of chloroform (B151607) to dissolve the mixture. Cool the mixture to 0°C using frozen brine.

-

Nitration: While stirring, slowly add a mixed acid (nitrating agent) to the kettle. Control the temperature to not exceed 20°C during the addition.

-

Hydrolysis: After the nitration is complete, lower the temperature to 10°C. Add 400L of water and allow the layers to separate. Remove the lower wastewater layer. Add 900L of water and transfer the nitrated material to a hydrolysis kettle with stirring. Heat with steam to 100-105°C to remove the chloroform completely. Continue the hydrolysis reaction at 100-105°C for 5 hours.

-

Isolation: Cool the reaction mixture, filter under suction, and wash with water to obtain the 2,4-dichloro-5-nitrophenol product.

The subsequent conversion of 2,4-dichloro-5-nitrophenol to 2-chloro-4-nitroaniline is achieved through a nucleophilic aromatic substitution reaction where one of the chloro groups is replaced by an amino group.

Synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

This intermediate is typically prepared from 2,4-dichloro-3-(trifluoromethyl)nitrobenzene.

Experimental Protocol: Synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

A general method for the synthesis of sulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a gas outlet, place 2,4-dichloro-5-(trifluoromethyl)nitrobenzene.

-

Chlorosulfonation: Add chlorosulfonic acid dropwise to the reaction mixture at a controlled temperature, typically between 0-10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by techniques like TLC or GC.

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction and Purification: The product, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, can be extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization or distillation under reduced pressure.

Final Synthesis of this compound

The final step is the condensation of the two key intermediates.

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-nitroaniline in a solvent such as dichloromethane (B109758) or pyridine.

-

Addition of Base: Add a base, such as triethylamine (B128534) or pyridine, to the solution to act as an acid scavenger.

-

Addition of Sulfonyl Chloride: Slowly add 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride to the reaction mixture, maintaining the temperature at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete.

-

Workup: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude this compound can be purified by recrystallization.

Derivation of this compound and Structure-Activity Relationships (SAR)

The biological activity of sulfonamide compounds can be significantly altered by modifying the substituents on the aromatic rings and the sulfonamide nitrogen.[6][7]

General SAR for Sulfonamides

| Structural Feature | Modification | Impact on Activity | Reference |

| Aromatic Amine (Ring A) | Presence of a free NH₂ group | Often crucial for antibacterial activity. | [7] |

| Substitution on the ring | Can modulate activity and target specificity. Halogen and nitro groups can influence electronic properties and binding. | [6] | |

| Sulfonamide Linkage (-SO₂NH-) | N-substitution | Substitution on the sulfonamide nitrogen can lead to a wide range of biological activities beyond antibacterial, such as diuretic, anti-inflammatory, and anticancer effects. | [5][8] |

| Benzenesulfonyl Moiety (Ring B) | Substitution on the ring | Electron-withdrawing groups can enhance the acidity of the sulfonamide proton and influence binding affinity. The trifluoromethyl group in this compound is a strong electron-withdrawing group. | [1] |

Potential Derivatization Strategies for this compound

Based on general sulfonamide SAR, several derivatization strategies could be explored for this compound to potentially discover new compounds with modified or enhanced biological activities.

Caption: Potential derivatization strategies for this compound.

Quantitative Data

The following table summarizes typical data that would be collected during the synthesis and evaluation of this compound and its derivatives. Specific values would be determined experimentally.

| Compound | Synthetic Step | Yield (%) | Purity (%) | Melting Point (°C) | IC₅₀ (µM) vs. Target |

| This compound | Final Condensation | e.g., 85 | e.g., >98 | e.g., 189-191 | Target-dependent |

| Derivative 1 | Specify | e.g., 78 | e.g., >99 | e.g., 175-177 | Target-dependent |

| Derivative 2 | Specify | e.g., 92 | e.g., >97 | e.g., 201-203 | Target-dependent |

Mechanism of Action and Signaling Pathways

The precise biochemical mechanism of action for this compound is not yet fully understood. However, it is known to be a member of the sulfonamide class of fungicides. Many sulfonamides act by inhibiting essential metabolic pathways in the target organisms. For example, antibacterial sulfonamides are known to inhibit dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis.[9] While this is a common mechanism for antibacterial sulfonamides, the target in fungi for this compound may be different. Its high specificity for pathogens like Plasmodiophora brassicae suggests a potentially unique mode of action.

Caption: Postulated mechanism of action for this compound.

This guide provides a foundational understanding for researchers interested in the synthesis and development of this compound and related sulfonamide compounds. Further research into its precise mechanism of action and the exploration of novel derivatives could lead to the development of new and more effective crop protection agents.

References

- 1. This compound | C13H7Cl2F3N2O4S | CID 86268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: MTF 651) [sitem.herts.ac.uk]

- 3. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. frontiersrj.com [frontiersrj.com]

- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccesspub.org [openaccesspub.org]

- 8. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfonamide structure-activity relationship in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

Flusulfamide: A Technical Guide to its Role as a Benzenesulfonanilide Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfamide, a member of the benzenesulfonanilide class of fungicides, holds a specialized but critical role in the management of soil-borne plant pathogens. Its primary application is the control of clubroot disease in brassica crops, caused by the obligate biotrophic protist Plasmodiophora brassicae. While its efficacy against this devastating disease is well-documented, the precise molecular mechanism of action has been a subject of ongoing investigation. This technical guide provides an in-depth overview of the current understanding of this compound's fungicidal action, with a focus on its impact on signaling pathways and cellular processes in P. brassicae. Detailed experimental protocols for key assays and a summary of available efficacy data are presented to support further research and development in this area.

Introduction

This compound is a soil-applied fungicide specifically recognized for its high efficacy against clubroot disease, even in fields with high resting spore density of Plasmodiophora brassicae.[1][2] Unlike many broad-spectrum fungicides, this compound has a niche spectrum of activity, also showing efficacy against Spongospora subterranea var. subterranea, the causal agent of powdery scab in potatoes.[3] Although it has demonstrated some level of in vitro activity against other fungal pathogens such as Botrytis cinerea and Pythium melonum at the cell assay level, it is not registered for these uses.[3] The mode of action of this compound has been categorized as unknown by the Fungicide Resistance Action Committee (FRAC), highlighting the need for a deeper understanding of its biochemical targets.[2]

Mechanism of Action

The primary fungicidal effect of this compound against P. brassicae is the inhibition of resting spore germination.[2] This action is fungistatic, meaning it inhibits fungal growth and reproduction without outright killing the spores. The core of its mechanism appears to be the disruption of normal cellular processes during the transition from a dormant resting spore to a motile zoospore.

Impact on Signaling Pathways: The Role of Immunophilins

Recent research has elucidated a key signaling pathway affected by this compound in P. brassicae. The fungicide induces an unusual and significant upregulation of the immunophilin gene, PbCyp3.[2] Immunophilins, such as cyclophilins, are peptidyl-prolyl cis-trans isomerases that play a crucial role in protein folding and conformational changes.

The overexpression of PbCyp3 leads to an abnormal accumulation of the PbCYP3 protein.[2] This accumulation is hypothesized to cause aberrant folding of proteins that are essential for primary zoosporogenesis, the process of forming primary zoospores within the resting spore.[2] This disruption of protein homeostasis ultimately halts the germination process.

Quantitative Data on Fungicidal Efficacy

While this compound's efficacy in controlling clubroot is well-established in field studies, specific quantitative data such as EC₅₀ (half maximal effective concentration) or MIC (minimum inhibitory concentration) values from in vitro studies are not widely available in public literature. This is partly due to the obligate biotrophic nature of P. brassicae, which makes in vitro cultivation and standardized susceptibility testing challenging.

The available data primarily focuses on disease reduction in field or greenhouse settings.

| Pathogen | Host Crop | Application Rate/Concentration | Efficacy | Reference |

| Plasmodiophora brassicae | Cabbage | 0.5, 1, and 2 ppm | Downregulation of 80% of genes expressed during resting spore germination. | [2] |

| Plasmodiophora brassicae | Cabbage | Not Specified | ED₅₀ values for N-arylbenzenesulfonamides (a related class) against P. ultimum, P. capsici, R. solani, and B. cinerea were in the range of 3-15 µg/ml. | [4] |

| Spongospora subterranea | Potato | 0.375 or 0.75 a.i. L⁻¹ ha⁻¹ (in-furrow) | Significantly reduced disease incidence and severity. | [5] |

| Spongospora subterranea | Potato | Not Specified | Showed promising results in field experiments as tuber or in-furrow treatments. | [6] |

Experimental Protocols

The following protocols are based on methodologies cited in studies investigating the mode of action of this compound.

Resting Spore Germination Assay

This assay is fundamental to assessing the direct impact of this compound on P. brassicae.

Materials:

-

Mature resting spores of P. brassicae

-

Sterile distilled water

-

Cabbage hydroponic solution (or host root exudate)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Microcentrifuge tubes

-

Incubator (25°C, dark)

-

Transmission Electron Microscope (TEM)

-

Fixatives (e.g., 1% glutaraldehyde (B144438), 1% osmium tetroxide)

-

Resin for embedding

Procedure:

-

Prepare a suspension of P. brassicae resting spores at a concentration of 1 x 10⁹ spores/mL in sterile distilled water or cabbage hydroponic solution.

-

Set up treatment groups:

-

Control: Spore suspension with no this compound.

-

Solvent Control: Spore suspension with the same concentration of solvent used for the this compound stock.

-

This compound Treatment: Spore suspension with the desired final concentration of this compound (e.g., 1 ppm).

-

-

Incubate the tubes at 25°C in the dark for a specified period (e.g., 3 to 6 days).

-

At designated time points, collect a subsample of the spore suspension.

-

Fix the spores with 1% glutaraldehyde followed by 1% osmium tetroxide.

-

Dehydrate the samples through an ethanol (B145695) series and embed in resin.

-

Prepare ultrathin sections for observation under a TEM.

-

Quantify the different stages of primary zoosporogenesis to determine the inhibitory effect of this compound.

Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the expression levels of target genes, such as PbCyp3, in response to this compound treatment.

Materials:

-

P. brassicae resting spores treated as in the germination assay.

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)

-

Reverse transcription kit (e.g., ReverTra Ace qPCR RT Master Mix)

-

SYBR Green qPCR master mix

-

Primers for target gene (PbCyp3) and reference gene (e.g., PbACT1)

-

Real-time PCR instrument

Procedure:

-

Harvest resting spores from control and this compound-treated groups at desired time points (e.g., 24 hours).

-

Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

Extract total RNA from the spores using a suitable kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Perform reverse transcription to synthesize cDNA from 500 ng of total RNA.

-

Set up qPCR reactions with SYBR Green master mix, cDNA template, and specific primers for the target and reference genes.

-

Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C for 1 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

Analyze the data using the ΔΔCT method to determine the relative quantification of gene expression.

Protein Analysis by Immunoblotting

This method is used to detect and quantify the accumulation of specific proteins, such as PbCYP3.

Materials:

-

P. brassicae resting spores from control and this compound-treated groups.

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody (e.g., anti-PbCYP3 IgG)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest resting spores and lyse them to extract total proteins.

-

Quantify the protein concentration in the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion and Future Directions

This compound represents a targeted and effective solution for the control of clubroot disease, a major threat to brassica cultivation worldwide. Its unique mode of action, centered on the disruption of protein folding through the upregulation of an immunophilin gene, distinguishes it from many other fungicides. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this mechanism and to explore the potential for developing new fungicidal compounds with similar modes of action.

A significant knowledge gap remains concerning the precise molecular targets of this compound and the full spectrum of its in vitro fungicidal activity against a broader range of plant pathogens. Future research should focus on obtaining quantitative efficacy data (EC₅₀, MIC) for this compound against various fungi to better define its activity profile. Furthermore, elucidating the downstream effects of PbCYP3 accumulation and identifying the specific proteins whose folding is disrupted will provide a more complete picture of its fungicidal pathway. Such studies will not only enhance our understanding of this compound but also pave the way for the development of novel and sustainable disease management strategies.

References

- 1. Quantitative structure-activity relationship studies for the prediction of antifungal activity of N-arylbenzenesulfonamides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on spore germination of Plasmodiophora brassicae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S. subterranea f.sp. subterranea [spongospora.net]

Flusulfamide (CAS No. 106917-52-6): A Technical Guide to its Research Applications in Plant Pathology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flusulfamide (CAS No. 106917-52-6) is a benzenesulfonanilide fungicide primarily utilized as a soil treatment for the control of clubroot disease in Brassica crops, caused by the obligate biotrophic protist Plasmodiophora brassicae.[1][2] It is also effective against other soil-borne pathogens from the order Plasmodiophorales, such as Spongospora subterranea f. sp. subterranea, the causal agent of powdery scab in potatoes.[1] While it has demonstrated antifungal activity against other pathogens like Botrytis cinerea and Pythium melonum in cellular assays, its primary registration and application remain focused on clubroot disease management.[1] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

The primary mode of action of this compound is the inhibition of resting spore germination of Plasmodiophora brassicae.[2][3][4] Early research suggested that this compound is adsorbed onto the surface of the resting spores, thereby preventing their germination.[2][3]

More recent studies have elucidated a more specific molecular mechanism. This compound treatment leads to the suppression of primary zoosporogenesis during the early stages of spore germination.[4] This is achieved through the disruption of normal protein folding processes. Research has shown that this compound induces a significant upregulation of the gene PbCyp3, which encodes for an immunophilin (peptidyl-prolyl-isomerase).[4] This leads to an abnormal accumulation of the PbCYP3 protein within the resting spores.[4] The excess PbCYP3 is thought to cause aberrant folding of proteins that are essential for the formation of primary zoospores, ultimately inhibiting germination and preventing infection of the host plant.[4] It is important to note that this compound is considered to have a fungistatic effect, meaning it inhibits germination without directly killing the resting spores.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from research studies on this compound.

Table 1: Efficacy of this compound against Plasmodiophora brassicae

| Parameter | Treatment | Result | Reference |

| Clubroot Control Value | This compound GR | 84.6% | [5] |

| Reduction of Resting Spore Density | This compound GR | 64.2% | [5] |

| Reduction of Resting Spore Density | This compound DP (dust powder) | 63.7% | [5] |

| Increase in Fresh Weight of Chinese Cabbage (above-ground) | This compound DP | 14.3% | [5] |

| Increase in Fresh Weight of Chinese Cabbage (above-ground) | This compound GR | 13.0% | [5] |

Table 2: Experimental Concentrations and Conditions

| Parameter | Value | Application | Reference |

| This compound Concentration | 1 ppm | In vitro spore germination assays | [4] |

| This compound Soil Concentration | 0.9 µg a.i. g⁻¹ dry soil | In vivo clubroot suppression studies | [3] |

| Incubation Temperature | 25°C | Spore germination and gene expression analysis | [4] |

| Incubation Time | 24 hours | Immunoblot analysis of PbCYP3 accumulation | [4] |

Key Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of this compound on Plasmodiophora brassicae.

Resting Spore Germination Assay

This protocol is used to assess the direct impact of this compound on the germination of P. brassicae resting spores.

a. Preparation of Resting Spores:

-

Excise clubroot galls from infected Brassica roots.

-

Homogenize the galls in sterile distilled water.

-

Filter the homogenate through several layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate to pellet the resting spores.

-

Resuspend the pellet in sterile distilled water and wash several times by centrifugation to purify the spores.

b. Germination Inhibition Assay:

-

Prepare a suspension of purified resting spores in sterile distilled water.

-

Prepare a working solution of this compound (e.g., 1 ppm) in sterile distilled water.

-

In a microplate or on a microscope slide, mix the resting spore suspension with either the this compound solution or sterile distilled water (as a control).

-

To stimulate germination, root exudates from host plants (e.g., Chinese cabbage) can be added to the suspension.

-

Incubate the plates/slides at 25°C in the dark for a specified period (e.g., 24-72 hours).

-

Observe the spores under a light microscope and count the number of germinated versus non-germinated spores. Germination is typically characterized by the emergence of a primary zoospore.

Transmission Electron Microscopy (TEM) Protocol for Visualizing Spore Ultrastructure

This protocol allows for the high-resolution visualization of the internal structures of resting spores to observe the effects of this compound on zoosporogenesis.

a. Sample Preparation:

-

Treat purified resting spores with this compound (e.g., 1 ppm) and a control group with sterile distilled water as described in the germination assay.

-

After the desired incubation period, fix the spores in a suitable fixative (e.g., 2.5% glutaraldehyde (B144438) in phosphate (B84403) buffer) for several hours at 4°C.

-

Post-fix the samples in osmium tetroxide.

-

Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

-

Infiltrate and embed the samples in a resin (e.g., Spurr's resin).

b. Ultrathin Sectioning and Imaging:

-

Cut ultrathin sections (70-90 nm) of the embedded spores using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

-

Examine the sections using a transmission electron microscope.

Gene Expression Analysis via RT-qPCR

This protocol is used to quantify the changes in the expression of specific genes, such as PbCyp3, in response to this compound treatment.

a. RNA Extraction:

-

Treat resting spores with this compound (e.g., 1 ppm) for a specific duration.

-

Harvest the spores by centrifugation.

-

Extract total RNA from the spore pellet using a suitable RNA extraction kit, preferably one designed for soil or fungal samples, including a DNase treatment step to remove genomic DNA contamination.

b. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

c. Quantitative PCR (qPCR):

-

Design primers specific to the target gene (PbCyp3) and a reference gene (e.g., actin) for normalization.

-

Perform qPCR using a SYBR Green or probe-based detection method.

-

The reaction mixture typically includes cDNA template, forward and reverse primers, and a qPCR master mix.

-

Run the qPCR reaction in a real-time PCR thermal cycler.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the this compound-treated and control samples.

Immunoblotting for Protein Accumulation

This protocol is used to detect and semi-quantify the accumulation of specific proteins, such as PbCYP3, following this compound treatment.

a. Protein Extraction:

-

Treat resting spores with this compound as described previously.

-

Harvest the spores and extract total protein using a suitable lysis buffer containing protease inhibitors.

b. SDS-PAGE and Western Blotting:

-

Quantify the protein concentration in the extracts using a protein assay (e.g., Bradford or BCA).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

c. Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PbCYP3).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its analysis.

Caption: Proposed mechanism of this compound action on P. brassicae resting spores.

Caption: A typical experimental workflow for studying the effects of this compound.

References

- 1. Effects of this compound on spore germination of Plasmodiophora brassicae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Effects of this compound on spore germination of Plasmodiophora brassicae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessing performance of simplified bioassays for soil-borne pathogens in smallholder systems of western Kenya - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Research Implications of Fluacrypyrim

Disclaimer: The molecular formula provided in the topic, C13H7Cl2F3N2O4S, did not correspond to a readily identifiable compound in scientific literature. However, extensive research has been conducted on a structurally related compound, Fluacrypyrim (C20H21F3N2O5), which aligns with the broader query's focus on a trifluoromethyl-containing N-heterocyclic compound with applications in biological research. This guide will focus on Fluacrypyrim, a compound with significant implications in agricultural and biomedical research.

Fluacrypyrim is a synthetic compound initially developed as a fungicide and acaricide for agricultural use.[1] Its mechanism of action and biological activities have since garnered interest in biomedical research, particularly in oncology and radio-protective studies. This document provides a comprehensive overview of Fluacrypyrim, its mechanism of action, experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of Fluacrypyrim

| Property | Value | Reference |

| Molecular Formula | C20H21F3N2O5 | [2] |

| Molecular Weight | 426.39 g/mol | [2] |

| CAS Number | 229977-93-9 | [3] |

| IUPAC Name | methyl (E)-2-(2-(((2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yl)oxy)methyl)phenyl)-3-methoxyacrylate | [3] |

| Appearance | White powder | [4] |

Core Mechanism of Action

Fluacrypyrim's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex III (also known as the cytochrome-bc1 complex).[1][5] This inhibition occurs at the Quinone outside (Qo) site, disrupting cellular respiration and leading to a decrease in ATP production, which is essential for cellular energy.[2][4] This disruption of mitochondrial function is the basis for its efficacy as a fungicide and acaricide, effectively starving the target organisms of energy.[1][2]

Beyond its effects on mitochondrial respiration, Fluacrypyrim has been identified as a novel inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation.[3] Constitutively active STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Fluacrypyrim's ability to inhibit STAT3 signaling makes it a compound of interest for cancer research.[2]

References

The Effect of Flusulfamide on the Germination of Plasmodiophora brassicae Resting Spores: A Technical Guide

Abstract

Clubroot disease, caused by the obligate biotrophic protist Plasmodiophora brassicae, poses a significant threat to Brassica crops worldwide. The pathogen's persistence in soil is largely due to its highly resilient resting spores, which can remain viable for many years. Control of clubroot is challenging, and chemical measures are often a key component of integrated management strategies. Flusulfamide is a fungicide known for its efficacy against P. brassicae. This technical guide provides an in-depth examination of the mode of action of this compound, focusing on its inhibitory effects on the germination of P. brassicae resting spores. It synthesizes findings on the fungicide's mechanism, presents quantitative data from key studies, details experimental protocols for research, and provides visual diagrams of the underlying processes.

Introduction to this compound and Plasmodiophora brassicae

Plasmodiophora brassicae is a soil-borne pathogen that causes the formation of large galls on the roots of host plants, disrupting nutrient and water uptake and leading to significant yield losses.[1][2] The pathogen's life cycle includes a critical stage where it survives in the soil as dormant resting spores.[3][4] These spores are the primary source of inoculum for new infections. Under favorable conditions and in the presence of host root exudates, resting spores germinate to release primary zoospores, initiating the infection process.[2][3][4][5]

This compound (2′, 4-dichloro-α,α,α-trifluoro-4′-nitro-m-toluenesulfonanilide) is a fungicide registered for the control of clubroot disease.[6][7][8] Its primary mode of action is the inhibition of resting spore germination, thereby preventing the initial stages of infection.[1][6][7][8] Unlike some fungicides, this compound is ineffective against P. brassicae once the pathogen is established within the host root's cortical cells.[6][7] This highlights its role as a preventative agent that acts directly on the resting spores in the soil.[6][7]

Mechanism of Action: How this compound Inhibits Germination

Research indicates that this compound suppresses clubroot disease through a multi-faceted impact on the resting spores, acting fungistatically rather than causing spore death.[1][7]

Adsorption to the Spore Cell Wall

Studies using high-performance liquid chromatography (HPLC) have shown that this compound is adsorbed onto the surface of P. brassicae resting spores.[6][7] This process is relatively rapid, with a significant amount of the chemical binding to the spores within 30 minutes of treatment.[7] This physical interaction is believed to be the initial step in its inhibitory action, preventing the spore from responding to germination stimuli from host root exudates.[6][7][8] Despite this action, viability assays using Evan's blue staining confirm that the this compound-treated spores remain alive but are unable to germinate.[6][7]

Inhibition of Primary Zoosporogenesis

Germination is not an instantaneous event but a developmental process known as primary zoosporogenesis. Transmission electron microscopy (TEM) has revealed that this compound arrests this process at an early stage.[1][9] In the presence of germination stimulants like cabbage hydroponic solution, untreated spores progress through distinct stages of internal development before releasing a zoospore. However, spores treated with this compound are halted at the initial stage (Stage 1) and fail to progress further, effectively inhibiting the formation and release of the primary zoospore.[1]

Alteration of Gene Expression and Protein Folding

The inhibitory effect of this compound is linked to significant changes in gene expression within the resting spore.[1][9] Reverse transcription PCR (RT-PCR) analyses have shown that this compound downregulates the expression of a majority of genes normally involved in the germination process, including those related to flagellar components, morphogenesis, and signal transduction.[1]

Most notably, this compound induces the high expression of PbCyp3, an immunophilin gene that codes for a peptidyl-prolyl isomerase.[1][9] This leads to an unusual accumulation of the PbCYP3 protein.[1][9] It is hypothesized that this overexpression causes aberrant folding of proteins that are essential for the complex process of primary zoosporogenesis. This disruption of protein integrity ultimately blocks the germination pathway.[1][9]

Quantitative Data: Efficacy of this compound

The effect of this compound on resting spore germination has been quantified through microscopy-based assessments of primary zoosporogenesis. The following table summarizes the distribution of resting spores across different developmental stages when incubated with and without this compound.

Table 1: Effect of this compound (1 ppm) on the Stages of Primary Zoosporogenesis of P. brassicae Resting Spores

| Treatment Condition | Incubation Period (Days) | Stage 0 (%) (Dormant) | Stage 1 (%) (Early Zoosporogenesis) | Stage 2 (%) (Mid Zoosporogenesis) | Stage 3 (%) (Late Zoosporogenesis) |

| Distilled Water (Control) | 3 | 98.2 | 1.8 | 0.0 | 0.0 |

| 6 | 97.5 | 2.5 | 0.0 | 0.0 | |

| Distilled Water + this compound | 3 | 99.1 | 0.9 | 0.0 | 0.0 |

| 6 | 98.3 | 1.7 | 0.0 | 0.0 | |

| Cabbage Hydroponic Solution (CHS) | 3 | 15.4 | 55.7 | 20.3 | 8.6 |

| 6 | 5.3 | 10.5 | 35.1 | 49.1 | |

| CHS + this compound | 3 | 10.7 | 88.5 | 0.8 | 0.0 |

| 6 | 8.9 | 89.3 | 1.8 | 0.0 |

Data adapted from studies utilizing Transmission Electron Microscopy (TEM) to quantify the stages of primary zoosporogenesis.[10] Stage 0 represents dormant spores, while Stages 1-3 represent progressive steps toward germination.

As the data indicates, in the presence of a germination stimulant (Cabbage Hydroponic Solution), a large percentage of untreated spores progress through the stages of zoosporogenesis over 6 days. In contrast, spores treated with this compound are overwhelmingly arrested at Stage 1, demonstrating the potent inhibitory effect of the fungicide.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on P. brassicae resting spores.

Preparation and Purification of Resting Spores

-

Source: Excise mature clubroot galls from the roots of infected Chinese cabbage or other susceptible Brassica hosts.

-

Homogenization: Wash the galls thoroughly with sterile distilled water. Homogenize the gall tissue in a blender with distilled water.

-

Filtration: Filter the homogenate through multiple layers of cheesecloth to remove large plant debris.

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g) for 10 minutes to pellet host cell debris. Collect the supernatant.

-

Spore Pelleting: Centrifuge the supernatant at a higher speed (e.g., 3,500 x g) for 15 minutes to pellet the resting spores.

-

Purification (Sucrose Gradient): Resuspend the spore pellet and layer it onto a discontinuous sucrose (B13894) gradient (e.g., 20%/40%/60% sucrose). Centrifuge at high speed (e.g., 10,000 x g) for 30 minutes. The resting spores will form a band at the interface, which can be carefully collected.

-

Washing: Wash the purified spores multiple times with sterile distilled water to remove residual sucrose.

-

Quantification: Resuspend the final pellet in sterile water and determine the spore concentration using a hemocytometer. Adjust to the desired concentration (e.g., 1 x 10⁸ spores/mL).

In Vitro Germination Assay

-

Treatment Preparation: Prepare a stock solution of this compound (e.g., 1 ppm) in a suitable solvent and dilute it in the chosen germination medium. A control medium without this compound should also be prepared.

-

Germination Medium: Use a known germination stimulant, such as host root exudates collected from hydroponically grown cabbage seedlings (Cabbage Hydroponic Solution - CHS), or a simple buffer solution.[1]

-

Incubation: Suspend the purified resting spores in the treatment and control media to a final concentration of approximately 1 x 10⁷ spores/mL.

-

Culture: Incubate the spore suspensions in the dark at a constant temperature (e.g., 25°C) for a period of several days (e.g., 3 to 6 days).[1][10]

-

Assessment: At specified time points, collect aliquots of the spore suspension. Assess germination by:

Transmission Electron Microscopy (TEM) Protocol

-

Sample Collection: Collect resting spores from the germination assay at desired time points.

-

Fixation: Pellet the spores and fix them in a solution of 2.5% glutaraldehyde (B144438) in a phosphate (B84403) buffer (pH 7.2) for several hours at 4°C.

-

Post-fixation: Wash the spores with the buffer and post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours.

-

Dehydration: Dehydrate the samples through a graded ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%).

-

Infiltration and Embedding: Infiltrate the samples with an epoxy resin (e.g., Spurr's resin) and embed them in molds. Polymerize the resin in an oven.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Staining: Mount the sections on copper grids and stain with uranyl acetate (B1210297) followed by lead citrate (B86180) to enhance contrast.

-

Imaging: Observe the sections under a transmission electron microscope and capture images of spores at different stages of development.[1]

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Treat resting spores with this compound as described in the germination assay. At a specific time point (e.g., 24 hours), pellet the spores and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., PbCyp3) and a reference housekeeping gene (e.g., actin) for normalization. Use a SYBR Green-based master mix.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and untreated control samples.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in the action of this compound.

Caption: Proposed mechanism of this compound action on P. brassicae resting spores.

Caption: General experimental workflow for assessing this compound's effects.

References

- 1. Effects of this compound on spore germination of Plasmodiophora brassicae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review of Plasmodiophora brassicae: pathogenesis, pathotype diversity, and integrated control methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Methods for Assessment of Viability and Germination of Plasmodiophora brassicae Resting Spores [frontiersin.org]

- 4. Methods for Assessment of Viability and Germination of Plasmodiophora brassicae Resting Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indexfungorum.org [indexfungorum.org]

- 6. Biological Mode of Action of the Fungicide, this compound, Against Plasmodiophora brassicae (clubroot) | Semantic Scholar [semanticscholar.org]

- 7. ovid.com [ovid.com]

- 8. Frontiers | Comprehensive review of Plasmodiophora brassicae: pathogenesis, pathotype diversity, and integrated control methods [frontiersin.org]

- 9. Effects of this compound on spore germination of Plasmodiophora brassicae [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Adsorption Properties of Flusulfamide onto Resting Spore Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flusulfamide is a key fungicide utilized in the management of clubroot disease in Brassica crops, caused by the obligate biotrophic protist Plasmodiophora brassicae. Its efficacy is primarily attributed to the inhibition of resting spore germination, a process initiated by the adsorption of the fungicide onto the spore cell wall. This technical guide provides a comprehensive overview of the adsorption properties of this compound on resting spore cell walls. While specific quantitative adsorption data for this compound is not extensively available in public literature, this document outlines the established principles of its interaction and furnishes detailed experimental protocols for researchers to conduct such quantitative analyses. Furthermore, it explores the downstream cellular events following adsorption, including the inhibition of zoosporogenesis and alterations in gene expression. This guide is intended to be a valuable resource for researchers in agrochemicals, fungal biology, and drug development, providing the foundational knowledge and methodologies to investigate the crucial interaction between this compound and fungal resting spores.

Introduction

Clubroot disease, incited by Plasmodiophora brassicae, poses a significant threat to cruciferous crops worldwide. The persistence of this pathogen is largely due to its durable resting spores, which can remain viable in the soil for many years. This compound is a fungicide that has demonstrated notable efficacy in controlling clubroot by directly targeting these resting spores.[1] The primary mode of action involves the adsorption of this compound onto the surface of the resting spore cell walls, which subsequently inhibits their germination and prevents the release of primary zoospores, the infectious agents.[1][2]

Understanding the physicochemical principles governing this adsorption is paramount for optimizing the use of this compound and for the rational design of new, more effective fungicides. This guide synthesizes the current knowledge on the interaction of this compound with resting spore cell walls and provides a detailed framework for the experimental investigation of its adsorption properties.

Data Presentation: Adsorption Parameters

Table 1: Hypothetical Isotherm Parameters for this compound Adsorption on Resting Spore Cell Walls at 25°C

| Isotherm Model | Parameters | Value |

| Langmuir | qmax (mg/g) | Value |

| KL (L/mg) | Value | |

| R2 | Value | |

| Freundlich | KF ((mg/g)(L/mg)1/n) | Value |

| n | Value | |

| R2 | Value |

-

qmax : Maximum adsorption capacity, representing a monolayer coverage of this compound on the spore cell wall.

-

KL : Langmuir constant related to the affinity of the binding sites.

-

KF : Freundlich constant indicative of the adsorption capacity.

-

n : Freundlich constant representing the adsorption intensity.

-

R2 : Coefficient of determination, indicating the goodness of fit of the model to the experimental data.

Table 2: Hypothetical Kinetic Parameters for this compound Adsorption on Resting Spore Cell Walls

| Kinetic Model | Parameters | Value |

| Pseudo-first-order | qe (exp) (mg/g) | Value |

| qe (cal) (mg/g) | Value | |

| k1 (1/min) | Value | |

| R2 | Value | |

| Pseudo-second-order | qe (exp) (mg/g) | Value |

| qe (cal) (mg/g) | Value | |

| k2 (g/mg·min) | Value | |

| R2 | Value |

-

qe (exp) : Experimental adsorption capacity at equilibrium.

-

qe (cal) : Calculated adsorption capacity at equilibrium.

-

k1 : Pseudo-first-order rate constant.

-

k2 : Pseudo-second-order rate constant.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the adsorption properties of this compound onto resting spore cell walls.

Preparation of Resting Spore Cell Walls

-

Isolation of Resting Spores: Resting spores of P. brassicae are typically isolated from infected root galls of a susceptible host plant (e.g., Chinese cabbage). Galls are homogenized in sterile distilled water, and the resulting suspension is filtered through several layers of cheesecloth to remove large plant debris.

-

Purification: The spore suspension is then subjected to several rounds of centrifugation and washing with sterile distilled water to purify the spores. A density gradient centrifugation using a sucrose (B13894) or Percoll gradient can be employed for higher purity.

-

Cell Wall Extraction (Optional): For studies focusing specifically on the cell wall, purified spores can be mechanically disrupted using glass beads in a bead beater. The resulting homogenate is then centrifuged to pellet the cell walls, which are subsequently washed multiple times.

Batch Adsorption Experiments

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then serially diluted with sterile distilled water to obtain a range of working concentrations. The final solvent concentration should be kept low (typically <1%) to avoid affecting the experiment.

-

Adsorption Assay: A known quantity of purified resting spores or isolated cell walls is suspended in a fixed volume of each this compound working solution in centrifuge tubes.

-

Equilibration: The tubes are agitated on a shaker at a constant temperature for a predetermined time to reach adsorption equilibrium.

-

Separation: After equilibration, the suspension is centrifuged at high speed to pellet the spores/cell walls.

-

Analysis: The concentration of this compound remaining in the supernatant is determined using High-Performance Liquid Chromatography (HPLC). The amount of this compound adsorbed onto the spores is calculated by the difference between the initial and equilibrium concentrations.

Adsorption Kinetics Experiments

-

Experimental Setup: A known amount of resting spores or cell walls is added to a larger volume of this compound solution of a specific initial concentration in a flask.

-

Time-course Sampling: The mixture is continuously agitated, and at regular time intervals, aliquots of the suspension are withdrawn.

-

Analysis: Each aliquot is immediately centrifuged, and the supernatant is analyzed by HPLC to determine the concentration of this compound at that time point. The amount of adsorbed this compound at each time point is then calculated.

Visualization of Workflows and Pathways

Experimental Workflow for Adsorption Studies

Experimental workflow for determining this compound adsorption.

Hypothesized Signaling Pathway Post-Adsorption

The binding of this compound to the spore cell wall is hypothesized to trigger a cascade of intracellular events leading to the inhibition of germination. While the precise signaling pathway for this compound is not fully elucidated, it likely involves stress response pathways similar to those activated by other fungicides that target the cell wall. The High-Osmolarity Glycerol (HOG) pathway, a conserved MAP kinase cascade, is a plausible candidate.

Hypothesized signaling cascade after this compound adsorption.

Conclusion

The adsorption of this compound onto the resting spore cell walls of Plasmodiophora brassicae is the critical first step in its fungicidal action. While direct quantitative data on this interaction is sparse, the methodologies to obtain such data are well-established in the broader field of pesticide science. This technical guide provides researchers with a robust framework for investigating the adsorption isotherms and kinetics of this compound. A deeper understanding of these adsorption properties will not only enhance our knowledge of how this important fungicide works but will also pave the way for the development of next-generation compounds with improved efficacy in combating clubroot disease. The elucidation of the subsequent signaling pathways triggered by this adsorption event remains a key area for future research.

References

Methodological & Application

Application of Flusulfamide for Clubroot Disease Control in Brassica Crops: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clubroot, caused by the obligate biotrophic protist Plasmodiophora brassicae, is a devastating soil-borne disease affecting Brassica crops worldwide, leading to significant yield losses.[1] Effective management of clubroot is challenging due to the long-term survival of the pathogen's resting spores in the soil. Flusulfamide is a fungicide that has demonstrated significant efficacy in controlling clubroot disease. This document provides detailed application notes and protocols for the use of this compound in a research and development setting, based on current scientific literature.

Mechanism of Action

This compound primarily acts by inhibiting the germination of P. brassicae resting spores.[1][2][3] The fungicide is adsorbed onto the cell walls of the resting spores, which prevents them from germinating and releasing primary zoospores, the initial infective stage of the pathogen.[2][4] Studies suggest that this compound may induce aberrant folding of proteins crucial for primary zoosporogenesis, the process of forming zoospores within the resting spore.[3] It is important to note that this compound is ineffective against established infections within the host root cortical cells.[2][5]

Quantitative Data on Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of this compound in controlling clubroot in different Brassica crops.

Table 1: Efficacy of this compound on Chinese Cabbage (Brassica rapa subsp. pekinensis)

| Application Rate | Formulation | Disease Control (%) | Increase in Fresh Weight (%) | Reference |

| Not Specified | Granule (GR) | 84.6 | 13.0 | [6][7] |

| Not Specified | Dust Powder (DP) | Not Reported | 14.3 | [6][7] |

| 300 kg/ha | Not Specified | 82.6 | Not Reported | [5][8] |

Table 2: Efficacy of this compound on Canola (Brassica napus)

| Application Rate | Disease Severity Index (DSI) Reduction | Yield Increase | Reference |

| High Efficacy at 1x10^6 spores/g soil | Consistently high efficacy | Not specified | [9] |